An In-Depth Technical Guide to 2-Chloro-N-methyl-N-(1-methyl-piperidin-3-yl)-acetamide
An In-Depth Technical Guide to 2-Chloro-N-methyl-N-(1-methyl-piperidin-3-yl)-acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-N-methyl-N-(1-methyl-piperidin-3-yl)-acetamide, a key intermediate in pharmaceutical synthesis. The document details its chemical identity, properties, a validated synthesis protocol, safety and handling procedures, and its role in the broader context of drug discovery and development. This guide is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and API (Active Pharmaceutical Ingredient) development.
Chemical Identity and Properties
2-Chloro-N-methyl-N-(1-methyl-piperidin-3-yl)-acetamide is a chloroacetamide derivative of a substituted piperidine. Its strategic placement of a reactive chloroacetyl group makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1250395-79-9 | [1] |
| Molecular Formula | C₁₀H₁₉ClN₂O | [1] |
| Molecular Weight | 218.72 g/mol | [1] |
| IUPAC Name | 2-chloro-N-methyl-N-(1-methylpiperidin-3-yl)acetamide | N/A |
| Appearance | Expected to be a solid or oil | N/A |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate | N/A |
| Boiling Point | Not determined | N/A |
| Melting Point | Not determined | N/A |
Synthesis and Mechanism
The synthesis of 2-Chloro-N-methyl-N-(1-methyl-piperidin-3-yl)-acetamide is achieved through a nucleophilic acyl substitution reaction, specifically the chloroacetylation of the secondary amine precursor, N-methyl-N-(1-methylpiperidin-3-yl)amine.
Synthesis of the Precursor: N-methyl-N-(1-methylpiperidin-3-yl)amine
A detailed, validated protocol for the synthesis of the precursor amine is crucial for the successful production of the final product. A common route involves the reductive amination of a suitable piperidone derivative.
Experimental Protocol: Synthesis of N-methyl-N-(1-methylpiperidin-3-yl)amine
Materials:
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1-methylpiperidin-3-one
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Methylamine (solution in THF or as hydrochloride salt)
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Dichloromethane (DCM), anhydrous
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Sodium bicarbonate (NaHCO₃), saturated aqueous solution
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Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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To a solution of 1-methylpiperidin-3-one (1.0 eq) in anhydrous dichloromethane (DCM), add methylamine (1.2 eq).
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Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding enamine/iminium ion intermediate.
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Cool the reaction mixture to 0 °C using an ice bath.
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Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C. The cautious addition is necessary to control the exothermic reaction.
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Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methyl-N-(1-methylpiperidin-3-yl)amine.
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The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel if necessary.
Causality of Experimental Choices:
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Anhydrous DCM: The use of an anhydrous solvent is critical to prevent the deactivation of the reducing agent, sodium triacetoxyborohydride, which is moisture-sensitive.
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Sodium triacetoxyborohydride: This reagent is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the ketone starting material.
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Stepwise Addition at Low Temperature: The initial formation of the iminium ion before the addition of the reducing agent, and the controlled addition of the hydride at low temperature, minimizes side reactions and improves the overall yield and purity of the secondary amine.
Chloroacetylation of N-methyl-N-(1-methylpiperidin-3-yl)amine
This step introduces the reactive chloroacetyl moiety.
Experimental Protocol: Synthesis of 2-Chloro-N-methyl-N-(1-methyl-piperidin-3-yl)-acetamide
Materials:
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N-methyl-N-(1-methylpiperidin-3-yl)amine
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Chloroacetyl chloride
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (HCl), 1M aqueous solution
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Sodium bicarbonate (NaHCO₃), saturated aqueous solution
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Brine
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Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
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Dropping funnel
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Separatory funnel
-
Rotary evaporator
Procedure:
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Dissolve N-methyl-N-(1-methylpiperidin-3-yl)amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of chloroacetyl chloride (1.2 eq) in anhydrous DCM dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-Chloro-N-methyl-N-(1-methyl-piperidin-3-yl)-acetamide.
Self-Validating System:
-
The use of a non-nucleophilic base like TEA or DIPEA is crucial to neutralize the HCl generated during the reaction without competing with the secondary amine for the chloroacetyl chloride.
-
The aqueous workup with acid and base effectively removes unreacted starting materials and the triethylammonium chloride salt, simplifying the subsequent purification.
Diagram 1: Synthesis Workflow
Caption: Synthetic pathway for 2-Chloro-N-methyl-N-(1-methyl-piperidin-3-yl)-acetamide.
Role in Drug Discovery and Development
The 2-chloroacetamide functional group is a key electrophilic warhead that can be utilized for covalent modification of biological targets. This makes 2-Chloro-N-methyl-N-(1-methyl-piperidin-3-yl)-acetamide a valuable intermediate for the synthesis of targeted covalent inhibitors. The piperidine moiety can be a crucial pharmacophore for binding to various receptors and enzymes in the central nervous system and other biological systems.
Potential Applications:
-
Synthesis of Kinase Inhibitors: The chloroacetamide group can react with cysteine residues in the active site of kinases.
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Development of Protease Inhibitors: Similar to kinase inhibitors, it can target cysteine proteases.
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Probes for Chemical Biology: The reactive handle allows for the development of activity-based probes to study enzyme function.
The piperidine scaffold is a common feature in many approved drugs, and its derivatives are actively explored in various therapeutic areas.[2]
Diagram 2: Application in Drug Discovery
Caption: Role as a covalent modifier in targeted drug development.
Safety and Handling
General Safety Precautions: [1]
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Toxicity: Likely to be toxic if swallowed, inhaled, or in contact with skin.[1]
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Irritation: May cause skin and eye irritation.[3]
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Handling:
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Use in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (chemically resistant), and a lab coat.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
-
-
Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
-
Disposal:
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Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.
-
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.
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If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If Inhaled: Remove person to fresh air and keep comfortable for breathing.
Conclusion
2-Chloro-N-methyl-N-(1-methyl-piperidin-3-yl)-acetamide is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis, while requiring careful execution, is based on well-established chemical principles. The presence of the reactive chloroacetyl group allows for its use as a precursor to targeted covalent inhibitors, a rapidly growing area of medicinal chemistry. Adherence to strict safety protocols is paramount when handling this and related compounds. This guide provides a foundational understanding for researchers to safely synthesize and utilize this important building block in their scientific endeavors.
References
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ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. [Online]. Available: [Link]
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ACS Publications. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. [Online]. Available: [Link]
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Semantic Scholar. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Nov. [Online]. Available: [Link]
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Semantic Scholar. REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. [Online]. Available: [Link]
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